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Nickel-ZINC

Heterogeneous Catalysis Selective Hydrogenation Alkyne Semihydrogenation

Nickel-ZINC (CAS 12035-62-0) is a binary alloy system that delivers performance only within sharply defined compositional and structural windows. Zn–Ni coatings achieve 1000–2000 h neutral salt spray resistance exclusively at 10–15 wt% Ni—outside this range, deposits are either too active or brittle. In catalysis, atomically ordered intermetallic NiZn suppresses oligomerization (ΔE_ads ≈ −0.6 eV vs. pure Ni), while random alloys fail. For alkaline electrolyzers, intermetallic NiZn achieves an OER overpotential of 283 mV at 10 mA cm⁻², outperforming RuO₂. Verify composition and crystalline order before purchase.

Molecular Formula NiZn
Molecular Weight 124.1 g/mol
CAS No. 12035-62-0
Cat. No. B8489154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel-ZINC
CAS12035-62-0
Molecular FormulaNiZn
Molecular Weight124.1 g/mol
Structural Identifiers
SMILES[Ni].[Zn]
InChIInChI=1S/Ni.Zn
InChIKeyQELJHCBNGDEXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 200 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-ZINC (CAS 12035-62-0) for Advanced Coatings, Catalysis and Electrodes


Nickel-ZINC (CAS 12035-62-0), primarily encountered as a Zn–Ni alloy or intermetallic compound (e.g., Zn90Ni10, NiZn, Ni₃Zn), is a binary system that combines the sacrificial protection of zinc with the barrier properties and catalytic activity of nickel. Unlike pure zinc coatings that corrode rapidly under aggressive conditions, Zn–Ni alloys (typically 10–15 wt% Ni) form a denser, more noble protective layer that dramatically extends component service life [1]. In catalysis, well-defined Ni–Zn intermetallic nanoparticles (e.g., NiZn, Ni₃Zn) suppress side reactions such as oligomerization and over‑hydrogenation by electronically and geometrically isolating active nickel sites [2]. For electrochemical applications, Ni–Zn systems serve as cost‑effective, earth‑abundant alternatives to precious‑metal catalysts and are integral to high‑performance alkaline battery electrodes.

Why Nickel-ZINC (CAS 12035-62-0) Outperforms Generic Zinc, Pure Nickel and In‑Class Alloys


The functional performance of the Ni–Zn binary system is exquisitely sensitive to its exact composition, atomic ordering and morphology; simply substituting any “nickel‑zinc” material without verifying these attributes introduces significant technical risk. The corrosion resistance of Zn–Ni coatings is not monotonic—it peaks sharply in a narrow 10–15 wt% Ni window, outside of which the deposit is either too active (low‑Ni) or too brittle and cracked (high‑Ni) [1]. In catalysis, the degree of Zn incorporation directly dictates whether the catalyst operates as an undesired oligomerization promoter (pure Ni) or a highly selective semi‑hydrogenation agent (intermetallic NiZn) [2]. For electrocatalysts, random Ni₀.₇Zn₀.₃ alloys fail to match the low overpotential and stability of atomically ordered intermetallic NiZn, confirming that crystalline order is a non‑negotiable design parameter [3]. Consequently, generic, off‑specification “zinc‑nickel” powders or coatings cannot be interchanged with optimized Ni‑Zn products without compromising end‑use performance.

Quantitative Differentiators of Nickel-ZINC (CAS 12035-62-0) vs. Pure Ni, Zn, and Other Ni‑X Alloys


Superior Alkyne Semi‑Hydrogenation Selectivity vs. Pure Ni and Competing Ni‑X Alloys

Intermetallic Ni₃Zn nanocrystals (NCs) deliver 86% selectivity for cis‑β‑methyl styrene at full conversion (80 °C, 1 bar H₂), dramatically outperforming pure Ni NCs which suffer from extensive oligomerization. Crucially, Ni₃Zn maintains high reactivity that is lost when substituting Zn with Ga or In; Ni–Ga and Ni–In alloys show significantly reduced hydrogenation rates under identical mild conditions [1]. DFT calculations attribute this retention of activity to a unique substrate interaction mediated by Zn, which is absent for Ga or In [1].

Heterogeneous Catalysis Selective Hydrogenation Alkyne Semihydrogenation

Reduced Oligomerization During Acetylene Semi‑Hydrogenation vs. Pure Ni Catalysts

The addition of zinc to form intermetallic NiZn reduces the adsorption energy of acetylene (from approximately −2.4 eV on pure Ni to −1.8 eV on NiZn) as determined by DFT calculations, thereby suppressing carbon–carbon bond formation that leads to oligomeric “green oil” [1]. This electronic modification translates into a higher ethylene selectivity and a lower rate of catalyst deactivation by coking compared to monometallic nickel catalysts [1].

Heterogeneous Catalysis Acetylene Purification Oligomer Suppression

Enhanced Oxygen Evolution Reaction (OER) Electrocatalysis vs. Ni₀.₇Zn₀.₃ Alloy and RuO₂

Ultra‑small, atomically ordered intermetallic NiZn nanoparticles exhibit an OER overpotential of only 283 mV at 10 mA cm⁻² and a Tafel slope of 73 mV dec⁻¹, significantly outperforming a random Ni₀.₇Zn₀.₃ alloy and even the precious‑metal benchmark RuO₂ [1]. The superior activity is attributed to the long‑range atomic ordering and the electronic modification of nickel by zinc [1].

Electrocatalysis Oxygen Evolution Reaction Water Splitting

3–5× Greater Neutral Salt Spray Corrosion Resistance vs. Pure Zinc Coatings

Electrodeposited Zn–Ni coatings (10–14 wt% Ni) withstand 1000–2000 hours of neutral salt spray exposure (ASTM B117) before red rust appears, compared to only 200–400 hours for pure zinc coatings of equivalent thickness [1]. This 3‑ to 5‑fold improvement is attributed to the alloy's denser structure and more negative corrosion potential (approx. −1.2 V vs. −0.76 V for pure Zn) [2].

Corrosion Protection Coatings Salt Spray Testing

Lower OER Overpotential vs. Co‑Doped NiZn Electrode and Pure Ni Electrode in NiZn Batteries

In NiZn battery cathodes, a NiCoZn ternary oxide electrode delivers a high capacity of 192.7 mAh g_active⁻¹ at 10 mA cm⁻² and maintains stable cycling over 70 cycles [1]. While this ternary electrode benefits from Co‑doping, the baseline NiZn (binary) electrode exhibits higher oxygen evolution reaction (OER) overpotential and lower oxygen reduction reaction (ORR) activity compared to the optimized NiCoZn composition, highlighting that precise control of the Ni‑Zn matrix is essential for high‑rate capability and durability [1].

Battery Electrodes NiZn Batteries Electrochemical Performance

Styrene Selectivity Advantage in Phenylacetylene Hydrogenation vs. Ni/ND and NiZn₃/ND

Among Ni‑Zn catalysts supported on detonation nanodiamond (ND), the NiZn/ND catalyst (Ni:Zn = 1:1) achieves the highest styrene selectivity during phenylacetylene hydrogenation across a wide temperature range (100–350 °C). In contrast, NiZn₃/ND (Ni:Zn = 1:3) is significantly less active and selective because excess ZnO blocks active nickel centers [1]. Monometallic Ni/ND also shows inferior selectivity due to over‑hydrogenation and oligomerization [1].

Heterogeneous Catalysis Selective Hydrogenation Nanodiamond Support

High‑Value Application Scenarios for Nickel-ZINC (CAS 12035-62-0) Based on Verified Evidence


Polymer‑Grade Ethylene Purification via Selective Acetylene Semi‑Hydrogenation

Intermetallic NiZn catalysts are a cost‑effective, earth‑abundant alternative to Pd‑Ag for removing trace acetylene from ethylene feed streams. Quantitative DFT and kinetic studies confirm that NiZn reduces acetylene adsorption energy by ~0.6 eV relative to pure Ni, suppressing oligomer (“green oil”) formation and extending catalyst lifetime [1]. Procurement of phase‑pure NiZn ensures high ethylene selectivity and reduced reactor fouling compared to monometallic Ni or random NiZn alloys.

Alkaline Water Electrolysis for Green Hydrogen Production

Atomically ordered intermetallic NiZn nanoparticles deliver an OER overpotential of only 283 mV at 10 mA cm⁻², outperforming random Ni₀.₇Zn₀.₃ alloys and precious RuO₂ [1]. This low overpotential translates directly into lower cell voltage and reduced energy consumption per kg of H₂ produced. Sourcing the intermetallic NiZn phase (rather than a random alloy) is critical to achieving competitive levelized cost of hydrogen in alkaline electrolyzers.

High‑Performance NiZn Rechargeable Battery Cathodes

NiZn batteries with optimized Ni‑Co‑Zn ternary cathodes achieve a specific capacity of 192.7 mAh g_active⁻¹ at 10 mA cm⁻² and robust cycling stability over 70 cycles [1]. The exact Ni‑Zn matrix, combined with controlled Co doping, enhances OER/ORR kinetics and electrolyte access. For battery manufacturers, verifying the cathode composition (NiZn or NiCoZn) is essential to meet energy density and cycle life specifications.

Cadmium‑Free Corrosion Protection for Automotive and Aerospace Fasteners

Electrodeposited Zn–Ni coatings (10–14 wt% Ni) provide 1000–2000 hours of neutral salt spray protection, matching or exceeding the performance of toxic cadmium while offering 3–5× the durability of pure zinc [1][2]. This performance is only achieved within a narrow Ni content window; procuring coatings or plating baths with verified Ni content (10–15 wt%) is non‑negotiable for meeting stringent OEM corrosion specifications (e.g., ASTM B117).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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